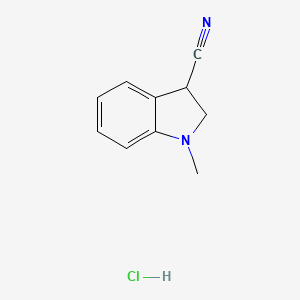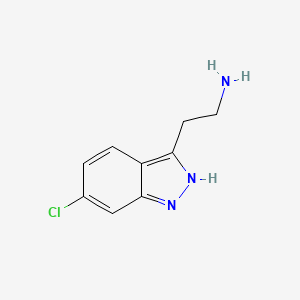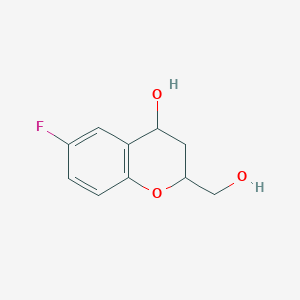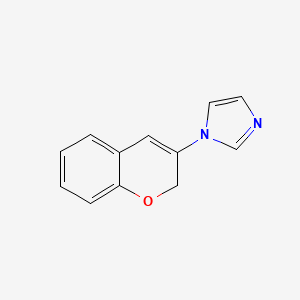
4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 6-Chloro-2-methylchroman-4-one consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride, followed by cyclization in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of 6-Chloro-2-methylchroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methylchroman-4-one quinone.
Reduction: Formation of 6-chloro-2-methylchroman-4-ol.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methylchroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity .
Comparación Con Compuestos Similares
6-Chloro-2-methylchroman-4-one can be compared with other chromanone derivatives:
Chroman-4-one: Lacks the chlorine and methyl substituents, leading to different biological activities.
6-Hydroxy-2-methylchroman-4-one: The hydroxyl group at the 6th position imparts different chemical reactivity and biological properties.
2,3-Dihydro-2-methylchroman-4-one: The absence of the double bond between C2 and C3 results in different structural and functional characteristics.
These comparisons highlight the unique features of 6-Chloro-2-methylchroman-4-one, such as its specific substituents and their impact on its chemical and biological behavior.
Propiedades
Número CAS |
37674-74-1 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 |
Clave InChI |
USFKUIJPHNSYGN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid](/img/structure/B11901315.png)
![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-](/img/structure/B11901339.png)










